cis-Octahydro-4a(2H)-naphthyl acetate
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Overview
Description
cis-Octahydro-4a(2H)-naphthyl acetate: is an organic compound with a complex structure, characterized by its octahydro-naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Octahydro-4a(2H)-naphthyl acetate typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under high pressure and temperature to achieve the desired hydrogenation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-Octahydro-4a(2H)-naphthyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted naphthalene derivatives
Scientific Research Applications
cis-Octahydro-4a(2H)-naphthyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Octahydro-4a(2H)-naphthyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- cis-Decalin-9-carboxylic acid
- 4a(2H)-Naphthalenecarboxylic acid, octahydro-, cis-
Comparison: cis-Octahydro-4a(2H)-naphthyl acetate is unique due to its specific structural configuration and functional groups. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activity, making it valuable for specialized applications .
Properties
CAS No. |
36144-10-2 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-yl acetate |
InChI |
InChI=1S/C12H20O2/c1-10(13)14-12-8-4-2-6-11(12)7-3-5-9-12/h11H,2-9H2,1H3 |
InChI Key |
COHJFBQTCBAHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CCCCC1CCCC2 |
Origin of Product |
United States |
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